molecular formula C16H20N4O2S B2361716 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2097894-10-3

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2361716
CAS RN: 2097894-10-3
M. Wt: 332.42
InChI Key: AHXFNSRJAMTTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Pyrimidine derivatives, such as the one , have been shown to possess antibacterial properties. The compound’s structure allows it to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria outright. This makes it a candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .

Antifungal Activity

Similar to their antibacterial properties, pyrimidine derivatives can also exhibit antifungal activity. This is particularly important for the treatment of fungal infections, which are often difficult to manage and can be life-threatening, especially in immunocompromised individuals .

Antiparasitic Potential

The structural complexity of pyrimidine derivatives lends them the potential for antiparasitic activity. This could lead to new treatments for parasitic infections, which are a major health concern in many parts of the world .

Anti-inflammatory Uses

Pyrimidine compounds have been reported to show anti-inflammatory effects. This application is significant given the wide range of diseases and conditions where inflammation is a key factor, including autoimmune diseases, allergies, and cancer .

Antiviral Research

Pyrimidine derivatives have shown promise in antiviral research. Given the ongoing threat of viral epidemics and pandemics, compounds like (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone could be valuable in the development of new antiviral drugs .

Antioxidant Properties

The compound’s structure suggests it could have antioxidant properties, which are beneficial in combating oxidative stress in the body. Oxidative stress is implicated in various chronic diseases, including neurodegenerative disorders and cancer .

Herbicide Development

Pyrimidine derivatives have been utilized in the development of herbicides. Their ability to interfere with plant growth can be harnessed to control weeds and other unwanted vegetation in agricultural settings .

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXFNSRJAMTTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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